molecular formula C13H12N2O4S B2631356 (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide CAS No. 1039558-85-4

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide

Cat. No. B2631356
M. Wt: 292.31
InChI Key: VRFRLAITEYJCFV-POHAHGRESA-N
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Description

“(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide” is a compound that has been studied for its potential therapeutic applications . It is also known as SKLB010 and is a type of glitazone .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-thioxothiazolidin-4-one (rhodanine) with 4-methoxybenzylidene and different amines . The yield of similar compounds, such as (Z)-5-(4-hydroxy-3-methoxybenzylidene) rhodanine-3-acetic acid (2a) and (Z)-5-(4-methoxybenzylidene) rhodanine-3-acetic acid (2b), was reported to be 75% and 66% respectively .


Chemical Reactions Analysis

The compound has been found to exhibit strong inhibitory activity against chemotaxis in MCP-1-stimulated macrophage-like RAW264.7 cells, which are potential therapeutic agents for acute liver injury .

Scientific Research Applications

Liver Protection

(Z)-2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid, a derivative of the compound , has been studied for its potential to protect against liver injury and fibrogenesis in rats. This derivative acts as an aldose reductase inhibitor, suggesting a therapeutic role in inflammatory liver diseases (Wang et al., 2012).

Hypoglycemic and Hypolipidemic Activities

Thiazolidinedione ring-containing molecules, similar to the compound of interest, have been synthesized and shown to exhibit significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats. This indicates potential application in managing type-2 diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Antibacterial Activity

A study on new acetic acid derivatives of 2,4-dioxothiazolidin demonstrated antibacterial activity, especially against Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents (Trotsko et al., 2018).

Antioxidant and Anti-Inflammatory Properties

Novel acetamide derivatives of the compound exhibited significant antioxidant and anti-inflammatory activities. Such properties could be beneficial in the development of treatments for various oxidative stress and inflammatory-related diseases (Koppireddi et al., 2013).

Anticonvulsant Activity

Thiazole-bearing hybrids based on 4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, related to the compound , have shown excellent anticonvulsant activity. This opens avenues for potential use in developing new anticonvulsant drugs (Mishchenko et al., 2020).

Antimicrobial Activity in Various Derivatives

Various synthesized derivatives of 2,4-dioxothiazolidin exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents for treating bacterial and fungal infections (Shaikh et al., 2015).

Cytotoxic Activity for Cancer Treatment

Novel derivatives of the compound demonstrated cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Kolluri et al., 2020).

Antitumor Screening

Some novel 4-thiazolidinones with benzothiazole moiety showed antitumor activity, indicating their potential use in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)6-10-12(17)15(7-11(14)16)13(18)20-10/h2-6H,7H2,1H3,(H2,14,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRLAITEYJCFV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide

Citations

For This Compound
1
Citations
R Maccari, R Ottanà, R Ciurleo, D Rakowitz… - Bioorganic & medicinal …, 2008 - Elsevier
In continuation of our studies, we here report a series of non-carboxylic acid containing 2,4-thiazolidinedione derivatives, analogues of previously synthesized carboxylic acids which we …
Number of citations: 74 www.sciencedirect.com

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